2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethylpropanamide
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Overview
Description
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethylpropanamide is a complex organic compound that features a piperidine ring, a benzyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the piperidine derivative with an appropriate acylating agent, such as an acyl chloride or an anhydride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring or the benzyl group.
Reduction: Reduced forms of the amide or the piperidine ring.
Substitution: Substituted benzyl derivatives or amide derivatives.
Scientific Research Applications
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Pharmacology: It is investigated for its pharmacokinetic properties and potential drug interactions.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-((1-benzylpiperidin-2-yl)methyl)-N-methylpropanamide: Similar structure with a methyl group instead of an ethyl group.
2-Amino-N-((1-benzylpiperidin-2-yl)methyl)-N-isopropylpropanamide: Similar structure with an isopropyl group instead of an ethyl group.
2-Amino-N-((1-benzylpiperidin-2-yl)methyl)-N-butylpropanamide: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
The uniqueness of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethylpropanamide lies in its specific substitution pattern and the presence of the ethyl group, which can influence its pharmacokinetic properties and biological activity. The stereochemistry of the compound, indicated by the (S) configuration, also plays a crucial role in its interaction with biological targets, potentially leading to different therapeutic effects compared to its analogs.
Properties
Molecular Formula |
C18H29N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C18H29N3O/c1-3-20(18(22)15(2)19)14-17-11-7-8-12-21(17)13-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3 |
InChI Key |
GICXNEJWZRLKES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
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